Cas no 1512203-32-5 (5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline)

5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a substituted tetrahydroisoquinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a bromo and chloro substitution pattern on the aromatic ring, along with a methyl group at the 1-position, which may influence its reactivity and binding properties. Its structural framework is of interest in the development of bioactive molecules, particularly in central nervous system (CNS) targeting agents. The presence of halogen substituents enhances its utility as a versatile intermediate for further functionalization via cross-coupling or nucleophilic substitution reactions. This compound is suitable for use in synthetic organic chemistry, offering a well-defined scaffold for structure-activity relationship (SAR) studies.
5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline structure
1512203-32-5 structure
商品名:5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
CAS番号:1512203-32-5
MF:C10H11BrClN
メガワット:260.558040857315
MDL:MFCD21706115
CID:5617365
PubChem ID:66157686

5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

    • AKOS015500763
    • EN300-3033547
    • 5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
    • 1512203-32-5
    • 5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
    • MDL: MFCD21706115
    • インチ: 1S/C10H11BrClN/c1-6-10-7(4-5-13-6)8(11)2-3-9(10)12/h2-3,6,13H,4-5H2,1H3
    • InChIKey: FZISSRXTCZZIEG-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C2=C1CCNC2C)Cl

計算された属性

  • せいみつぶんしりょう: 258.97634g/mol
  • どういたいしつりょう: 258.97634g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 12Ų

5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3033547-0.05g
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1512203-32-5 95.0%
0.05g
$587.0 2025-03-19
Enamine
EN300-3033547-1g
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1512203-32-5
1g
$699.0 2023-09-06
Enamine
EN300-3033547-5g
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1512203-32-5
5g
$2028.0 2023-09-06
Enamine
EN300-3033547-10g
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1512203-32-5
10g
$3007.0 2023-09-06
Enamine
EN300-3033547-0.1g
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1512203-32-5 95.0%
0.1g
$615.0 2025-03-19
Enamine
EN300-3033547-5.0g
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1512203-32-5 95.0%
5.0g
$2028.0 2025-03-19
Enamine
EN300-3033547-1.0g
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1512203-32-5 95.0%
1.0g
$699.0 2025-03-19
Enamine
EN300-3033547-10.0g
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1512203-32-5 95.0%
10.0g
$3007.0 2025-03-19
Enamine
EN300-3033547-0.25g
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1512203-32-5 95.0%
0.25g
$642.0 2025-03-19
Enamine
EN300-3033547-2.5g
5-bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
1512203-32-5 95.0%
2.5g
$1370.0 2025-03-19

5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 関連文献

5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報

Introduction to 5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1512203-32-5)

5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline, identified by its CAS number 1512203-32-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic alkaloid derivative has garnered considerable attention due to its structural complexity and potential biological activities. The compound belongs to the tetrahydroisoquinoline family, a class of molecules known for their diverse pharmacological properties and roles in natural product chemistry.

The structural framework of 5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline incorporates both bromine and chlorine substituents at strategic positions, which are typical for enhancing the metabolic stability and binding affinity of drug candidates. The presence of these halogen atoms not only influences the compound's electronic properties but also opens up avenues for further chemical modifications and derivatization. Such structural features are often exploited in the design of novel therapeutic agents targeting various disease mechanisms.

In recent years, there has been a surge in research focusing on tetrahydroisoquinoline derivatives due to their reported activities in modulating neurotransmitter systems. Specifically, compounds within this class have shown promise in the treatment of neurological disorders such as Parkinson's disease and depression. The methyl group at the 1-position of the tetrahydroisoquinoline core further contributes to the compound's pharmacological profile by influencing its solubility and interactions with biological targets.

One of the most compelling aspects of 5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is its potential as a scaffold for drug discovery. The bromo and chloro substituents provide handles for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions allow chemists to introduce additional aromatic or heteroaromatic rings into the molecule, thereby expanding its pharmacological spectrum. Such modifications are crucial for optimizing drug-like properties like bioavailability, selectivity, and efficacy.

Recent advancements in computational chemistry have also highlighted the importance of 5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline as a lead compound. Molecular docking studies have demonstrated its binding potential to various enzymes and receptors involved in metabolic pathways. For instance, preliminary simulations suggest that this compound may interact with monoamine oxidase (MAO) enzymes, which are implicated in the degradation of neurotransmitters like serotonin and dopamine. This interaction could potentially lead to novel therapeutics for mood disorders.

The synthesis of 5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The process typically begins with the condensation of appropriately substituted phenethylamines followed by cyclization under controlled conditions. The introduction of bromine and chlorine atoms is achieved through electrophilic aromatic substitution reactions or nucleophilic aromatic substitutions depending on the reaction conditions employed.

The pharmaceutical industry has taken notice of 5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline due to its structural similarity to known bioactive molecules. For example, it shares common motifs with several FDA-approved drugs that target central nervous system disorders. This similarity suggests that derivatives of this compound may exhibit comparable pharmacological effects while offering new therapeutic options. Additionally, the tetrahydroisoquinoline scaffold is known for its ability to cross the blood-brain barrier (BBB), making it an attractive candidate for central nervous system (CNS) drug development.

In vitro studies have begun to unravel the mechanistic basis of 5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline's biological activity. Initial experiments indicate that this compound may exert its effects by modulating intracellular signaling pathways associated with neuroprotection and inflammation reduction. These pathways are increasingly recognized as key players in neurodegenerative diseases such as Alzheimer's and Huntington's disease. By targeting these pathways directly or indirectly through downstream effectors like kinases or transcription factors,5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline could potentially mitigate disease progression.

The role of computational modeling in understanding 5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline's interactions cannot be overstated. Advanced techniques such as molecular dynamics simulations have provided insights into how this compound binds to its target proteins at an atomic level. These simulations help predict how different conformations or mutations might affect binding affinity and thus guide medicinal chemists toward more potent derivatives.

Future directions in research on 5-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline include exploring its potential as an intermediate in synthesizing more complex molecules with enhanced pharmacological profiles. Additionally,5-Bromo-8-chloro-l-methyl-l ,2 ,3 ,4 -tetrahy dro iso quino line may serve as a model system for studying halogenated tetrahydroisoquinolines' general behavior in biological systems This could lead to broader insights into structure-function relationships within this class

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司